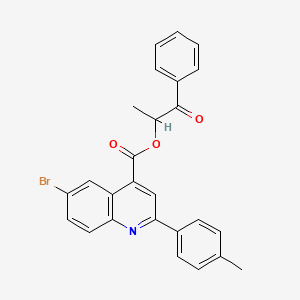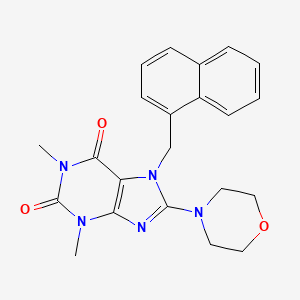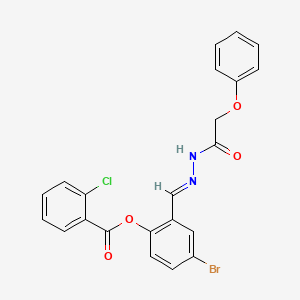
NHS-S-S-PEG4-biotin (cleavable)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NHS-S-S-PEG4-biotin (cleavable): is a biotinylation reagent that includes a disulfide bond and a polyethylene glycol (PEG) spacer arm. This compound is designed for the biotinylation of antibodies, proteins, and other primary amine-containing macromolecules. The disulfide bond in the spacer arm allows the biotin label to be cleaved using reducing agents, making it a versatile tool in various biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NHS-S-S-PEG4-biotin involves the reaction of N-hydroxysuccinimide (NHS) with a PEGylated biotin derivative. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under mild conditions. The disulfide bond is introduced during the synthesis to allow for cleavability .
Industrial Production Methods: Industrial production of NHS-S-S-PEG4-biotin follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The final product is often lyophilized and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions: NHS-S-S-PEG4-biotin primarily undergoes amide bond formation reactions with primary amines. The NHS ester group reacts efficiently with lysine residues and N-terminal amino groups in proteins and peptides at pH 7-9 to form stable amide bonds .
Common Reagents and Conditions:
Reagents: N-hydroxysuccinimide, biotin, polyethylene glycol, reducing agents (e.g., dithiothreitol (DTT))
Conditions: Mild temperatures, organic solvents (DMSO, DMF), pH 7-9
Major Products: The major product of the reaction is a biotinylated protein or peptide with a cleavable disulfide bond. Upon reduction, the biotin label can be removed, leaving a small sulfhydryl group attached to the molecule .
Scientific Research Applications
Chemistry: NHS-S-S-PEG4-biotin is used in chemical research for the biotinylation of small molecules and polymers. The cleavable nature of the biotin label allows for reversible biotinylation, which is useful in various analytical techniques .
Biology: In biological research, this compound is used to label proteins and peptides for detection and purification. The biotinylated molecules can be captured using streptavidin probes or resins, and the biotin label can be cleaved to release the target molecule .
Medicine: NHS-S-S-PEG4-biotin is employed in medical research for the development of diagnostic assays and therapeutic agents. The cleavable biotin label allows for the controlled release of biotinylated drugs or diagnostic markers .
Industry: In industrial applications, this compound is used in the production of biotinylated reagents and kits for research and diagnostic purposes. The PEG spacer arm enhances solubility and reduces aggregation of biotinylated molecules .
Mechanism of Action
The mechanism of action of NHS-S-S-PEG4-biotin involves the formation of stable amide bonds between the NHS ester group and primary amines in target molecules. The disulfide bond in the spacer arm allows for the biotin label to be cleaved using reducing agents such as DTT. This cleavability provides flexibility in experimental design and allows for the efficient recovery of biotinylated molecules .
Comparison with Similar Compounds
NHS-PEG4-biotin: Similar to NHS-S-S-PEG4-biotin but lacks the cleavable disulfide bond.
Sulfo-NHS-biotin: Contains a sulfonate group for increased water solubility but is not cleavable.
NHS-LC-biotin: Features a long-chain spacer arm but is not cleavable.
Uniqueness: NHS-S-S-PEG4-biotin is unique due to its cleavable disulfide bond, which allows for reversible biotinylation. This feature provides flexibility in experimental design and enables the efficient recovery of biotinylated molecules, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C30H49N5O11S3 |
|---|---|
Molecular Weight |
751.9 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethyldisulfanyl]propanoate |
InChI |
InChI=1S/C30H49N5O11S3/c36-24(4-2-1-3-23-29-22(21-47-23)33-30(41)34-29)31-9-12-43-14-16-45-18-17-44-15-13-42-11-7-25(37)32-10-20-49-48-19-8-28(40)46-35-26(38)5-6-27(35)39/h22-23,29H,1-21H2,(H,31,36)(H,32,37)(H2,33,34,41) |
InChI Key |
QEVJWOMRMWJABZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCSSCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B15086372.png)

![N-[(E)-[2-[(4-bromophenyl)methoxy]phenyl]methylideneamino]-2-(2,3-dichlorophenoxy)acetamide](/img/structure/B15086382.png)
![N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15086384.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15086391.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15086398.png)
![3-(1,3-benzodioxol-5-yl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15086401.png)
![N-(3-chlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15086412.png)
![2-[(3-chlorobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15086413.png)


![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B15086449.png)

